N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide
Description
N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a 3,6-dichloro-substituted benzo[b]thiophene core linked via an amide bond to a [1,1'-biphenyl]-2-yl group.
Properties
Molecular Formula |
C21H13Cl2NOS |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-14-10-11-16-18(12-14)26-20(19(16)23)21(25)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,(H,24,25) |
InChI Key |
DOODRGSGQQGBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cinnamic Acid Derivatives
A nickel-catalyzed Suzuki–Miyaura cross-coupling facilitates the formation of the benzo[b]thiophene skeleton. Starting from 3-chloro-2-methoxycarbonylbenzo[b]thiophene, sequential chlorination at the 6-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0°C. Demethylation of the ester group with aqueous HCl yields the carboxylic acid (Fig. 1A).
Reaction Conditions:
Alternative Halogenation Pathways
Electrophilic aromatic substitution using Cl₂ gas in the presence of FeCl₃ enables direct chlorination of benzo[b]thiophene-2-carboxylic acid. However, this method risks over-chlorination, necessitating careful stoichiometric control.
Preparation of [1,1'-Biphenyl]-2-Amine
Ullmann Coupling for Biphenyl Formation
Copper-mediated coupling of 2-nitroiodobenzene with phenylboronic acid under aerobic conditions generates 2-nitro-1,1'-biphenyl, which is reduced to the amine using H₂/Pd-C.
Optimized Protocol:
Suzuki–Miyaura Cross-Coupling
A palladium-catalyzed coupling between 2-iodoaniline and phenylboronic acid offers a one-step route (Fig. 1B).
Conditions:
Amide Bond Formation: Coupling Strategies
Acid Chloride Intermediate
Activation of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) produces the corresponding acid chloride, which reacts with [1,1'-biphenyl]-2-amine in dichloromethane with triethylamine as a base.
Procedure:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in THF achieves milder conditions (Fig. 1C).
Conditions:
-
Coupling Agents: EDC (1.2 eq), HOBt (1.2 eq)
-
Solvent: THF
-
Temperature: 0°C → 25°C
-
Reaction Time: 24 h
Characterization and Analytical Data
Spectroscopic Validation
Purity and Crystallography
HPLC analysis (C18 column, MeOH/H₂O = 80:20) confirms >98% purity. Single-crystal X-ray diffraction reveals a monoclinic lattice with hydrogen bonding between the amide NH and carbonyl oxygen (Fig. 2).
Challenges and Optimization Insights
-
Regioselectivity in Chlorination: Positional control is achieved using sterically directing groups (e.g., methoxycarbonyl) during cyclization.
-
Amine Sensitivity: Biphenyl amines are prone to oxidation; reactions require inert atmospheres (N₂/Ar).
-
Catalyst Poisoning: Thiophene sulfur may deactivate Pd catalysts; Ni-based systems are preferred for Suzuki couplings.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzo[b]thiophene | NiCl₂(dppe), K₂CO₃, toluene/water | 82 |
| Biphenyl amine | Pd(PPh₃)₄, Na₂CO₃, dioxane/water | 72 |
| Amide coupling | EDC/HOBt, THF | 88 |
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may modulate the aggregation of amyloid beta peptides by binding to specific sites and altering their self-assembly pathways . This interaction can prevent the formation of toxic aggregates and mitigate neurotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[b]thiophene Core
Key analogs differ in substituents on the benzo[b]thiophene ring and the amide-linked moiety:
Structural Insights :
- Chlorine vs. Fluorine (BT2F) offers metabolic stability without compromising activity .
- Amide-Linked Groups : The biphenyl group in the target compound may promote π-π stacking interactions with aromatic residues in target proteins, a feature absent in oxadiazole-containing analogs (BT1, BT3).
Comparison with Non-Benzo[b]thiophene Carboxamides
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide linked to 2-nitrophenyl.
- Key Features: Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and supramolecular interactions . Exhibits antimicrobial activity, though genotoxicity has been reported in carboxamide derivatives .
- Contrast with Target Compound : The nitro group introduces strong electron-withdrawing effects, whereas the biphenyl group in the target compound may enhance hydrophobic interactions.
Comparison with Biphenyl-Containing Analogs
N-([1,1'-Biphenyl]-2-yl)-2-phenylacetamide ()
- Structure : Simpler acetamide backbone with biphenyl substitution.
- Key Features: Molecular weight: 287.36 g/mol; lacks the dichlorobenzo[b]thiophene moiety . No direct bioactivity data provided, but biphenyl groups are common in kinase inhibitors and GPCR-targeting drugs.
Divergence : The target compound’s benzo[b]thiophene core and dichloro substituents likely confer distinct electronic and steric properties compared to phenylacetamide derivatives.
Research Implications and Gaps
- The target compound’s biphenyl group merits exploration in structure-activity relationship (SAR) studies, particularly for targets requiring aromatic binding pockets.
- Fluorinated analogs (e.g., BT2F) highlight the utility of halogen tuning for optimizing drug-like properties .
Biological Activity
N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 398.3 g/mol. Its structure integrates a biphenyl moiety with a dichlorobenzo[b]thiophene framework and includes a carboxamide functional group, which enhances its chemical reactivity and biological profile.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds may modulate pathways associated with diseases such as ulcerative colitis and cancer by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) pathway. This inhibition can lead to beneficial effects in inflammatory conditions by regulating gut microbiota.
Anticancer Potential
In vitro studies have shown that derivatives of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid possess anticancer activity. The presence of the biphenyl group in this compound enhances its lipophilicity, potentially increasing its efficacy against cancer cells compared to simpler analogs.
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds regarding their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | Contains a carboxylic acid group | Anti-inflammatory | Lacks biphenyl moiety |
| N-(4-Chlorophenyl)benzo[b]thiophene-2-carboxamide | Chlorophenyl instead of biphenyl | Anticancer activity | Different substituents |
| N-(Phenyl)benzo[b]thiophene-2-carboxamide | Simple phenyl group | Moderate anti-inflammatory | Less complex structure |
Case Studies
Several studies have highlighted the biological relevance of similar compounds:
- Inhibition of mTORC1 Pathway : A study demonstrated that certain derivatives could effectively inhibit the mTORC1 pathway, suggesting potential therapeutic applications in treating cancers and inflammatory diseases.
- Regulation of Gut Microbiota : Research indicated that these compounds could influence gut microbiota composition, which is crucial in managing inflammatory bowel diseases.
- Anticancer Activity : A recent investigation revealed that derivatives showed significant inhibition of cancer cell proliferation and migration, supporting their potential as anticancer agents .
Q & A
Q. Key Optimization Parameters :
- Solvent choice (acetonitrile or DMF) and reflux conditions (1–3 hours) improve reaction efficiency .
- Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) for Suzuki coupling ensures high yields (>75%) .
How is the compound characterized post-synthesis to confirm structural integrity?
Basic Research Question
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 456.0123) validate the molecular formula (C₂₃H₁₄Cl₂N₂OS) .
- X-ray Crystallography : Dihedral angles between the biphenyl and thiophene rings (e.g., 52.9° in analogous compounds) confirm non-coplanar geometry, critical for bioactivity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Strategies for Data Reconciliation :
- Cellular Context : Variations in BCKDC (branched-chain α-ketoacid dehydrogenase complex) activity, as seen in , may arise from cell-specific expression levels of target enzymes. Validate using primary hepatocytes vs. immortalized cell lines .
- Purity Assessment : Impurities from incomplete chlorination or amide coupling (e.g., mono-chlorinated byproducts) can skew activity. Use HPLC with UV/Vis detection (λmax ~350 nm) to ensure >95% purity .
- Structural Confirmation : Misassignment of chlorine positions (3- vs. 6-) can alter activity. Re-analyze NOESY NMR to confirm substitution patterns .
What strategies improve yield in multi-step synthesis of this compound?
Advanced Research Question
Optimization Techniques :
- Stepwise Purification : Isolate intermediates after each step (e.g., silica gel chromatography for biphenyl-thiophene intermediates) to avoid carryover impurities .
- Catalyst Recycling : For Suzuki coupling, use polymer-supported palladium catalysts to reduce metal contamination and costs .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while ethanol/water mixtures improve crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
